2-(3-溴-2-甲氧苯基)乙酸甲酯

概述

描述

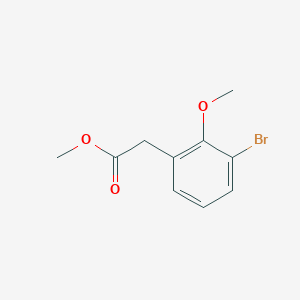

“Methyl 2-(3-bromo-2-methoxyphenyl)acetate” is a chemical compound with the CAS Number: 1255209-15-4 . It has a molecular weight of 259.1 and its IUPAC name is methyl (3-bromo-2-methoxyphenyl)acetate . The compound appears as a pale-yellow to yellow-brown sticky oil to semi-solid .

Molecular Structure Analysis

The molecular structure of “Methyl 2-(3-bromo-2-methoxyphenyl)acetate” is represented by the linear formula: C10H11BrO3 . The InChI Code for this compound is 1S/C10H11BrO3/c1-13-9(12)6-7-4-3-5-8(11)10(7)14-2/h3-5H,6H2,1-2H3 .Chemical Reactions Analysis

While specific chemical reactions involving “Methyl 2-(3-bromo-2-methoxyphenyl)acetate” are not available, it’s known that bromo esters like this compound can react with acids to liberate heat along with alcohols and acids . They can also react with the conjugate base of carbene complexes .Physical And Chemical Properties Analysis

“Methyl 2-(3-bromo-2-methoxyphenyl)acetate” is a liquid at room temperature . It should be stored in an inert atmosphere at temperatures between 2-8°C .科学研究应用

分子抑制剂

2-(3-溴-2-甲氧苯基)乙酸甲酯衍生物的一个重要应用是其作为分子抑制剂的作用。值得注意的是,某些衍生物已被合成并评估了其对醛还原酶 (ALR1) 和醛糖还原酶 (ALR2) 的抑制特性,这些酶与糖尿病并发症有关。这些衍生物显示出有希望的抑制效力,具有特定变体的显着 IC50 值,表明它们作为治疗糖尿病并发症的新药的潜力 (Ali 等,2012)。

自由基清除活性

另一个重要应用是在自由基清除和天然抗氧化剂特性领域。与 2-(3-溴-2-甲氧苯基)乙酸甲酯密切相关的化合物,特别是从红藻中分离出的含氮溴酚,已证明对 DPPH(1,1-二苯基-2-苦基肼)自由基具有有效的清除活性。这些化合物还对 ABTS(2,2'-叠氮基-双(3-乙基苯并噻唑啉-6-磺酸盐)自由基表现出中等活性。这展示了它们作为天然抗氧化剂在食品和制药领域的潜在应用 (Li 等,2012)。

杀菌特性

一些衍生物也已被合成并分析了它们的杀菌活性。初步的体外生物测定表明,某些衍生物对特定病原体表现出中等的杀菌活性,突出了它们在农业和园艺科学中的潜在应用 (Liu 等,2014)。

晶体学和分子结构分析

在晶体学领域,2-(3-溴-2-甲氧苯基)乙酸甲酯的衍生物已被研究其在手性空间群中结晶的趋势。这些研究提供了对这些化合物的分子结构和构象的基本见解,为分子化学领域做出了宝贵的贡献 (Palusiak 等,2004)。

安全和危害

This compound is considered hazardous. It has been assigned the GHS05 pictogram, indicating that it is corrosive . The hazard statements include H314, which means it causes severe skin burns and eye damage . Precautionary measures include avoiding breathing its mist, gas, or vapors, and avoiding contact with skin and eyes .

作用机制

Target of Action

Methyl 2-(3-bromo-2-methoxyphenyl)acetate is a complex organic compound with a molecular weight of 259.1 Similar compounds, such as methyl bromoacetate, are known to be alkylating agents , suggesting that Methyl 2-(3-bromo-2-methoxyphenyl)acetate might also target nucleophilic sites in biological molecules.

Mode of Action

It’s worth noting that bromoacetates, in general, are known to react with conjugate bases to produce alkylated carbene complexes . This suggests that Methyl 2-(3-bromo-2-methoxyphenyl)acetate might interact with its targets through a similar mechanism, leading to the formation of new covalent bonds.

Pharmacokinetics

The physical form of the compound is described as a pale-yellow to yellow-brown sticky oil to semi-solid , which might influence its bioavailability and pharmacokinetics.

Action Environment

It’s worth noting that the compound is described as being stable at room temperature , suggesting that its action might be influenced by temperature and other environmental conditions.

属性

IUPAC Name |

methyl 2-(3-bromo-2-methoxyphenyl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO3/c1-13-9(12)6-7-4-3-5-8(11)10(7)14-2/h3-5H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMEIUUPTALUWBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=C1Br)CC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(3-bromo-2-methoxyphenyl)acetate | |

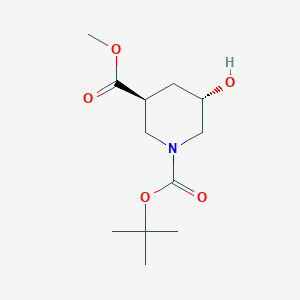

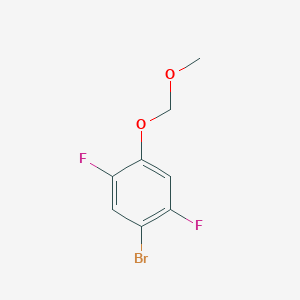

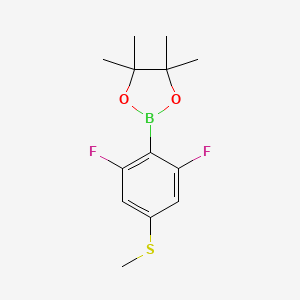

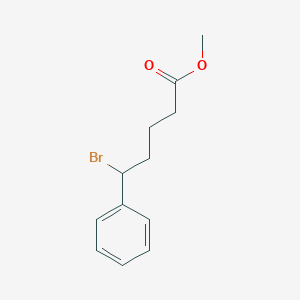

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(4-Ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)benzoic acid HCl](/img/structure/B6335367.png)

![3,5-Difluoro-4-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)aniline](/img/structure/B6335439.png)

![N-[4-(Trifluoromethyl)benzyl]cyclopropanamine hydrochloride](/img/structure/B6335457.png)